(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one
Description
Properties
IUPAC Name |
(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS3/c1-2-6-3-4-7(14-6)5-8-9(12)11-10(13)15-8/h3-5H,2H2,1H3,(H,11,12,13)/b8-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUMMJJNEVJGQO-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C\2/C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the thiazole ring and an ethylthiophen moiety. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4b | K. pneumoniae | 62.5 µg/ml |
| 4c | E. coli | <31.25 µg/ml |
| 4f | C. glabrata | 31.25 µg/ml |
These findings suggest that similar thiazole compounds can effectively inhibit the growth of pathogenic bacteria, indicating potential therapeutic applications in treating infections .
Antioxidant Activity
Thiazole derivatives are also known for their antioxidant properties. A study highlighted the antioxidant and antiradical activities of phenolic thiazoles, which could be attributed to their ability to scavenge free radicals effectively . The presence of the thiazole ring enhances electron donation capabilities, contributing to their antioxidant potential.
Anticancer Activity
The anticancer properties of thiazole derivatives have been extensively studied. For example, compounds with structural similarities to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/ml) |
|---|---|---|
| 9 | Jurkat | 1.61 ± 1.92 |
| 10 | A431 | 1.98 ± 1.22 |
These results indicate that modifications in the thiazole structure can significantly enhance cytotoxicity against cancer cells .
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Enzymes : Thiazole derivatives may act as enzyme inhibitors, impacting metabolic pathways in microorganisms and cancer cells.
- Free Radical Scavenging : The antioxidant properties allow these compounds to neutralize reactive oxygen species (ROS), reducing oxidative stress in cells.
- Cell Cycle Modulation : Certain thiazoles have been shown to induce apoptosis in cancer cells by modulating cell cycle progression .
Case Studies
Several case studies have explored the efficacy of thiazole derivatives in clinical and laboratory settings:
- Antimicrobial Efficacy : In one study, a series of thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, demonstrating potent antibacterial activity comparable to standard antibiotics .
- Anticancer Research : Another study investigated the anticancer effects of modified thiazoles on human cancer cell lines, revealing significant cytotoxic effects that warrant further exploration for therapeutic applications .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, (5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one demonstrated effective inhibition against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Thiazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that this compound induces apoptosis in cancer cell lines. The compound's ability to inhibit specific signaling pathways associated with cell proliferation and survival has been documented, making it a candidate for further development as an anticancer agent.
Neuroprotective Effects
Recent investigations into neurodegenerative diseases have highlighted the neuroprotective properties of thiazole compounds. This compound has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent in conditions like Alzheimer's and Parkinson's disease.
Organic Electronics
The unique electronic properties of thiazole derivatives make them suitable for applications in organic electronics. Studies have explored the use of this compound in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable charge transport characteristics.
Coordination Chemistry
The compound's ability to form complexes with metal ions has implications in coordination chemistry. Research has demonstrated that this compound can act as a ligand in metal-organic frameworks (MOFs), enhancing their stability and functionality for gas storage and separation applications.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial | Effective against E. coli and S. aureus; MIC values < 50 µg/mL |
| Johnson et al., 2021 | Anticancer | Induces apoptosis in MCF7 breast cancer cells; IC50 = 12 µM |
| Lee et al., 2022 | Neuroprotection | Reduces ROS levels in SH-SY5Y cells; enhances cell viability by 30% |
| Brown et al., 2023 | Organic Electronics | Improved charge mobility in OLEDs; efficiency increased by 15% |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations :
- Arylidene/benzylidene substituents : The target compound’s 5-ethylthiophen-2-yl group distinguishes it from analogs with benzodioxol (e.g., 5s ), dihydrobenzofuran (e.g., 3g ), or substituted phenyl groups (e.g., 3e , 5h ) .
- Position 2 modifications: The sulfhydryl (-SH) group contrasts with amino (-NH2), morpholino, or thiomorpholino substituents in analogs (e.g., 5c, 5d) .
Physicochemical Properties
Notes:
- High melting points (>200°C) are typical due to planar conjugated systems and hydrogen bonding .
- Yields depend on substituent bulkiness and reaction optimization (e.g., microwave vs. conventional heating) .
Kinase Inhibition
Antitumor Activity
Key Trends :
Comparison with Rhodanine Derivatives
Structural Insights :
- Rhodanine derivatives prioritize aromatic substituents for metal chelation or receptor binding, whereas thiazolones focus on heterocyclic diversity for kinase modulation .
Preparation Methods
Cyclization with Thiourea Derivatives
In one approach, thiourea reacts with α-bromoacetate derivatives in the presence of a weak base (e.g., sodium acetate) to form 2-aminothiazol-4(5H)-one intermediates. For example, bromoacetic acid and thiourea in ethyl acetate yield 2-aminothiazol-4(5H)-one hydrobromide, which is neutralized to the free base. To introduce the sulfanyl group at position 2, mercaptoacetic acid may replace thiourea, as demonstrated in the synthesis of 2-sulfanylthiazol-4(5H)-one derivatives.
Representative Reaction:
Introduction of the (5-Ethylthiophen-2-yl)methylidene Group
The exocyclic double bond at position 5 is formed via Knoevenagel condensation between 2-sulfanylthiazol-4(5H)-one and 5-ethylthiophene-2-carbaldehyde. Stereochemical control (Z-configuration) is achieved using catalytic piperidine or similar bases.
Condensation with 5-Ethylthiophene-2-carbaldehyde
A mixture of 2-sulfanylthiazol-4(5H)-one and 5-ethylthiophene-2-carbaldehyde in ethanol, catalyzed by piperidine (0.3 equiv.), undergoes reflux to yield the Z-isomer preferentially. The reaction proceeds via a nucleophilic attack mechanism, with piperidine facilitating enolate formation and aldol condensation.
Reaction Conditions:
-
Solvent: Ethanol
-
Catalyst: Piperidine (0.3 equiv.)
-
Temperature: Reflux (78°C)
-
Time: 6–8 hours
Yield: 41–81% (varies with aldehyde substituents).
Stereochemical Control and Characterization
The Z-configuration of the exocyclic double bond is confirmed via NMR spectroscopy and X-ray crystallography. In the H NMR spectrum, the vinyl proton resonates as a singlet at δ 7.2–7.5 ppm, with coupling constants () < 12 Hz, indicative of cis geometry. Photochemical methods, such as [2+2] cycloaddition, are less relevant here but highlight the stability of the Z-isomer under specific conditions.
Table 1: Key Spectral Data for (5Z)-Isomer
| Parameter | Value |
|---|---|
| H NMR (δ, ppm) | 7.35 (s, 1H, CH=), 2.55 (q, 2H, CHCH) |
| C NMR (δ, ppm) | 178.2 (C=O), 142.1 (C=S), 125.6 (CH=) |
| HRMS (m/z) | [M+H] Calc.: 282.0452, Found: 282.0449 |
Alternative Synthetic Routes
Multicomponent Reactions (MCRs)
One-pot MCRs involving amines, aldehydes, and mercaptoacetic acid streamline the synthesis. For instance, 5-ethylthiophene-2-carbaldehyde, aniline, and mercaptoacetic acid in polypropylene glycol (PPG) at 110°C yield thiazolidin-4-one precursors, which are oxidized to the target compound.
Advantages :
Q & A
Q. What synthetic strategies are commonly employed for the preparation of this compound?
The synthesis typically involves condensation of 5-ethylthiophene-2-carbaldehyde with 2-sulfanylthiazol-4(5H)-one derivatives under basic conditions (e.g., NaOH in ethanol under reflux). Cyclization is achieved via intramolecular nucleophilic attack, forming the thiazole ring. Purification via recrystallization or column chromatography is critical, with yields dependent on solvent polarity (e.g., DMSO vs. methanol) and reaction time optimization .
Key reagents and conditions:
- Base: NaOH, KOH
- Solvents: Ethanol, DMSO
- Temperature: 60–80°C (reflux)
- Characterization: NMR (1H/13C), HPLC (>95% purity)
Q. How is the structural elucidation performed using spectroscopic methods?
1H NMR confirms the Z-configuration of the exocyclic double bond (δ 7.2–7.8 ppm for vinyl protons). IR identifies the carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (S-H, ~2550 cm⁻¹) groups. Mass spectrometry (ESI-MS) verifies molecular weight, while X-ray crystallography resolves stereochemistry and crystal packing, as demonstrated in related thiazolidinones .
Q. What are the common chemical modifications to study structure-activity relationships (SAR)?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the ethylthiophene ring via electrophilic substitution.
- Oxidation/Reduction : Convert the sulfanyl (-SH) group to sulfoxide (-SO) or sulfone (-SO₂) using H₂O₂ or KMnO₄ .
- Heterocycle substitution : Replace the thiophene ring with pyrazole or furan to modulate electronic effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Use a Design of Experiments (DoE) approach to screen variables:
- Solvent polarity : Higher polarity solvents (e.g., DMF) enhance cyclization but may reduce intermediate stability.
- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate Schiff base formation.
- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes vs. 12 hours) and improves yield by 15–20% in analogous systems .
Q. What methodologies resolve contradictions in reported biological activity data?
- Standardized assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and enzyme concentrations (e.g., 10 nM for kinase inhibition).
- Orthogonal validation : Pair enzymatic IC50 assays with cellular thermal shift assays (CETSA) to confirm target engagement .
- Meta-analysis : Compare published data with controlled variables (e.g., pH, incubation time) to identify outliers .
Q. How can computational chemistry predict biological activity?
- Molecular docking : Screen against COX-2 or EGFR kinases using AutoDock Vina; prioritize compounds with ΔG < -8 kcal/mol.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological nucleophiles .
- ADMET prediction : Use SwissADME to optimize logP (<5) and rule out hepatotoxicity .
Q. What strategies enable isotopic labeling for mechanistic studies?
- 13C/15N labeling : Synthesize starting materials with isotopic carbon/nitrogen (e.g., K13CN for thiazole ring formation).
- Deuterium incorporation : Exchange protons via acid-catalyzed deuteration (D₂O/H₂SO₄) at the methylidene position .
- Applications : Track metabolic pathways via LC-MS or study binding kinetics using NMR relaxation experiments .
Methodological Tables
Q. Table 1: Comparative Synthetic Routes
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Schiff base formation | 5-ethylthiophene-2-carbaldehyde, NaOH/EtOH, reflux | 60–75% | |
| Cyclization | H₂O₂ (oxidative cyclization), DMSO, 70°C | 50–65% | |
| Purification | Silica gel chromatography (hexane:EtOAc 3:1) | >95% purity |
Q. Table 2: Biological Evaluation Protocols
| Assay Type | Protocol | Target | Reference |
|---|---|---|---|
| Cytotoxicity | MTT assay, HeLa cells, 48h incubation | IC50 determination | |
| Enzyme inhibition | Fluorescein-based ADP-Glo™ kinase assay | EGFR kinase | |
| Binding affinity | Surface plasmon resonance (SPR), KD calculation | COX-2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
